8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the nucleophilic addition of 2-aminopyridine to an appropriate aldehyde or ketone, followed by cyclization under oxidative conditions . Common reagents include iodine and oxone, which facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods often employ solvent-free and catalyst-free conditions to enhance efficiency and reduce environmental impact . These methods leverage high-throughput techniques and continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Utilizing reagents like oxone or hydrogen peroxide.
Reduction: Employing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions:
Oxidation: Oxone, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides.
Major Products: The major products formed from these reactions include halogenated derivatives, reduced imidazo[1,2-a]pyridines, and various substituted analogues .
Scientific Research Applications
8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and antituberculosis properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways to exert its biological effects .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 8-Methoxy-1,3-dimethyl-12-thioxopyrido[1’,2’:3,4]imidazo[1,2-a]benzimidazol-2(12H)-one
Uniqueness: 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to its dual methoxy substitutions, which enhance its chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
8-methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-12-6-3-5-11(9-12)13-10-17-8-4-7-14(19-2)15(17)16-13/h3-10H,1-2H3 |
InChI Key |
LACGLMODTGQTRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)OC |
Origin of Product |
United States |
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